molecular formula C21H28N2O3 B4976316 (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B4976316
M. Wt: 356.5 g/mol
InChI Key: WHQXCWIQZHJQKT-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol is a chemical compound that belongs to the class of opioids. It is a synthetic compound that has been developed for its potential use as an analgesic drug. The compound has been studied extensively in scientific research, and its synthesis, mechanism of action, and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol is not fully understood. However, it is believed to act as a mu-opioid receptor agonist. The compound binds to the mu-opioid receptors in the brain and spinal cord, which leads to the activation of downstream signaling pathways that result in the analgesic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol have been investigated in animal models. The compound has been shown to produce potent analgesic effects, which are mediated by its binding to the mu-opioid receptors. The compound has also been shown to produce sedative effects, which may limit its use as an analgesic drug.

Advantages and Limitations for Lab Experiments

The advantages of (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol for lab experiments include its potent analgesic effects and its ability to bind to the mu-opioid receptors. The limitations of the compound include its sedative effects, which may limit its use as an analgesic drug.

Future Directions

There are several future directions for the study of (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol. One direction is the investigation of the compound's potential use in the treatment of opioid addiction. Another direction is the investigation of the compound's mechanism of action and its binding to the mu-opioid receptors. Additionally, the compound's potential use in the treatment of other types of pain, such as neuropathic pain, could be investigated.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol involves several steps. The first step is the reaction between 3-(2-furyl)benzaldehyde and 1,4-diaminopiperidine to form the intermediate compound 1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine. This intermediate compound is then reduced with sodium borohydride to form (3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol.

Scientific Research Applications

(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol has been studied extensively in scientific research for its potential use as an analgesic drug. The compound has been shown to have potent analgesic effects in animal models of pain. It has also been investigated for its potential use in the treatment of opioid addiction.

properties

IUPAC Name

(3R,4R)-1-[[3-(furan-2-yl)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-18-6-10-23(11-7-18)19-8-9-22(15-20(19)25)14-16-3-1-4-17(13-16)21-5-2-12-26-21/h1-5,12-13,18-20,24-25H,6-11,14-15H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQXCWIQZHJQKT-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC(=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC(=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.